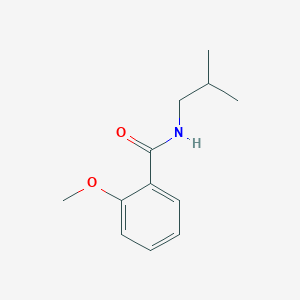![molecular formula C12H11N3O4 B274133 5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MADDT, and it has been synthesized through various methods. The purpose of
Mechanism of Action
The mechanism of action of MADDT is not fully understood. However, it has been suggested that MADDT induces apoptosis in cancer cells by activating the caspase pathway. MADDT has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MADDT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory properties. MADDT has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
MADDT has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent anticancer activity. However, MADDT has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of MADDT. One potential direction is the development of new anticancer drugs based on the structure of MADDT. Another potential direction is the development of new antibiotics based on MADDT's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of MADDT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, MADDT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized through various methods, and it exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and exhibits anti-inflammatory properties. MADDT has several advantages for lab experiments, including its ease of synthesis and potent anticancer activity. However, it also has some limitations, including its low solubility in water. There are several future directions for the use of MADDT, including the development of new anticancer drugs and antibiotics based on its structure, and further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
MADDT has been synthesized through various methods, including the reaction of 2-methoxyaniline with dimethyl acetylenedicarboxylate and triethylamine in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of p-toluenesulfonic acid and acetic anhydride. The yield of MADDT is about 50% in both methods.
Scientific Research Applications
MADDT has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. MADDT has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MADDT has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
Product Name |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H11N3O4/c1-19-9-5-3-2-4-8(9)13-6-7-10(16)14-12(18)15-11(7)17/h2-6,13H,1H3,(H2,14,15,16,17,18) |
InChI Key |
ZRYFFBXGTPGHCB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
Canonical SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)
